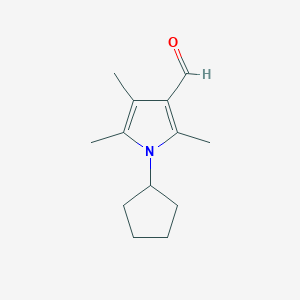
1-Cyclopentyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde
カタログ番号 B2451667
CAS番号:
1087610-81-8
分子量: 205.301
InChIキー: BUFFHKKTCAHPMO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopentyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.30 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring which is a five-membered aromatic ring with one nitrogen atom . The pyrrole ring is substituted with a cyclopentyl group and three methyl groups .科学的研究の応用
Synthesis and Characterization
- A cyclopenta[b]pyrrole derivative has been synthesized by reacting 2-azidocyclopent-1-ene-1-carbaldehyde with ethyl acetate. This reaction, followed by thermal cyclization, led to the formation of dicyclopenta[b,e]pyrazines from a similar reaction with ethyl propionate or t-butyl propionate (Aubert, Tabyaoui, Farnier, & Guilard, 1989).
Molecular Studies
- In a study on pyrrole-2-carbaldehyde oxime, it was found that its E and Z isomers adopt a syn orientation of the oxime group relative to the pyrrole ring. This orientation is stabilized by intramolecular hydrogen bonds, which have significant effects on their 1H, 13C, and 15N NMR spectra (Afonin et al., 2010).
Chemical Transformations
- An efficient one-pot conversion method has been developed to transform carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes (pyrralines). This conversion plays a role in the production of potential intermediates for drugs, food flavors, and functional materials (Adhikary, Kwon, Chung, & Koo, 2015).
Synthesis of Compounds
- The synthesis of pyrrole-2-carbaldehyde derivatives through oxidative annulation and direct Csp3-H to C═O oxidation has been reported. This method is useful for the preparation of pyrrole-2-carbaldehyde derivatives from various starting materials, indicating its utility in synthetic chemistry (Wu et al., 2018).
Anion Binding Properties
- Tetrakis(1H-pyrrole-2-carbaldehyde) receptors have been synthesized for the study of their anion binding properties. This research demonstrates how electronic switching can be used to stabilize conformations with high affinity for specific anions (Deliomeroglu, Lynch, & Sessler, 2014).
特性
IUPAC Name |
1-cyclopentyl-2,4,5-trimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9-10(2)14(11(3)13(9)8-15)12-6-4-5-7-12/h8,12H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFFHKKTCAHPMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C=O)C)C2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
5-Methyl-3-thiophenemethanol
207277-11-0
(1Z)-N',3-Dihydroxypropanimidamide
1456627-70-5; 53370-50-6

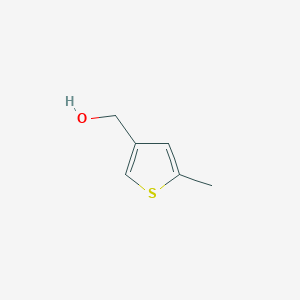
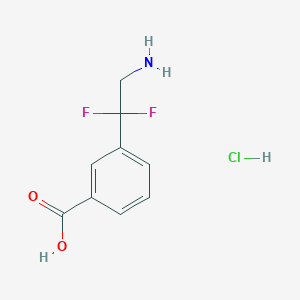
![methyl 7-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2451588.png)

![4-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid](/img/structure/B2451592.png)
![Potassium;4-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoate](/img/structure/B2451593.png)

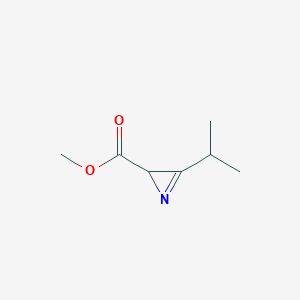
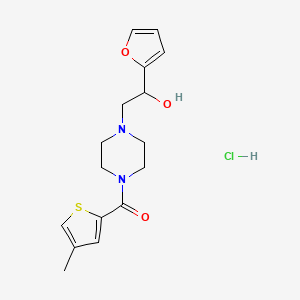
![2-[2-(Trifluoromethyl)phenoxy]acetic acid](/img/structure/B2451599.png)
![1-(2,5-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2451602.png)


![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2451607.png)